2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride
Description
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride is a deuterium-labeled derivative of tolterodine or fesoterodine, designed for analytical and pharmacokinetic research. Its molecular formula is C22H17D14NO·HCl, with a molecular weight of 339.6 (base) + 36.5 (HCl) . The compound features deuteration at all seven hydrogen positions of the isopropyl groups (heptadeuteriopropan-2-yl), replacing hydrogens with deuterium to leverage the kinetic isotope effect. This modification slows metabolic degradation, enhancing its utility as an internal standard in liquid chromatography-mass spectrometry (LC-MS) for quantifying non-deuterated analogs in biological matrices .
Structurally, the compound retains the core pharmacophore of tolterodine: a 4-methylphenol group linked to a phenylpropyl chain substituted with bis-isopropylamine. The hydrochloride salt improves solubility and stability compared to free-base forms.
Properties
Molecular Formula |
C22H32ClNO |
|---|---|
Molecular Weight |
376.0 g/mol |
IUPAC Name |
2-[3-[bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride |
InChI |
InChI=1S/C22H31NO.ClH/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;/h6-12,15-17,20,24H,13-14H2,1-5H3;1H/i1D3,2D3,3D3,4D3,16D,17D; |
InChI Key |
FSUOGWPKKKHHHM-HHJIGIPXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C)O)C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H].Cl |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Preparation Methods
Patent CN103044273A: Racemic Synthesis with Phosphoric Acid Catalysis
This route prioritizes cost efficiency and scalability, employing phosphoric acid to catalyze critical steps:
- Cinnamyl Chloride Formation : Styryl carbinol reacts with hydrochloric acid in methylene dichloride, yielding cinnamyl chloride.
- Amination with Deuterated Diisopropylamine : Cinnamyl chloride undergoes nucleophilic substitution with bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amine (deuterated diisopropylamine) in the presence of potassium iodide at 100°C for 8 hours, forming N,N-di-isopropyl-3-phenyl-2-propenyl-1-amine.
- Coupling with p-Cresol : The intermediate reacts with p-cresol under phosphoric acid catalysis, producing racemic tolterodine. Subsequent resolution with L-(+)-tartaric acid yields the enantiomerically pure deuterated compound.
Key Data :
Patent US6822119B1: Phase Transfer Catalysis and Lewis Acid Reduction
This method emphasizes stereochemical control and reduced hazardous reagent use:
- Ester Reduction : Methyl-3-(2-methoxy-5-methylphenyl)-3-phenylpropionate (Formula III) is reduced using sodium borohydride and aluminum chloride in monoglyme at 25–30°C, achieving >99% purity.
- Deuterated Amine Introduction : The resulting propanol (Formula IV) is tosylated and aminated with deuterated diisopropylamine in an autoclave at 80°C for 50–55 hours, yielding the deuterated amine intermediate.
- Deprotection and Salt Formation : Hydrobromic acid in acetic acid removes protecting groups, followed by hydrochloride salt formation to finalize the product.
Key Data :
Deuterium Incorporation Strategies
The substitution of hydrogen with deuterium occurs at the isopropyl groups of diisopropylamine, necessitating deuterated reagents during amination. Key considerations include:
- Reagent Synthesis : Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amine is prepared via deuteration of acetone followed by reductive amination, ensuring >98% isotopic enrichment.
- Kinetic Isotope Effects : Deuterium’s higher mass may slow reaction rates, requiring extended reaction times (e.g., 8–12 hours vs. 6–8 hours for non-deuterated analogs).
- Purification Challenges : Deuterated compounds often exhibit similar physical properties to non-deuterated versions, necessitating advanced chromatographic techniques for separation.
Analytical Characterization
Post-synthesis analysis verifies structural integrity and isotopic purity:
| Parameter | Method | Result |
|---|---|---|
| Molecular Weight | Mass Spectrometry | 376.0 g/mol |
| Deuterium Content | NMR Spectroscopy | >98% Enrichment |
| Optical Purity | Chiral HPLC | >99% ee |
| Melting Point | DSC | 210–215°C (decomp.) |
Industrial Scalability and Challenges
Scaling deuterated tolterodine production involves:
- Cost Management : Deuterated reagents are 10–15× costlier than standard analogs, demanding efficient recycling protocols.
- Catalyst Optimization : Phosphoric acid (Patent CN103044273A) reduces side reactions compared to boron tribromide, enhancing yield reproducibility.
- Regulatory Compliance : Deuterated compounds require stringent documentation for isotopic content and stability under storage conditions.
Chemical Reactions Analysis
Types of Reactions
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts such as palladium on carbon. The reaction conditions vary depending on the desired outcome, but they generally involve controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs.
Scientific Research Applications
2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Employed in studies involving deuterium-labeled compounds to trace metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.
Industry: Utilized in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol;hydrochloride involves its interaction with specific molecular targets. The deuterium atoms in the compound can influence its binding affinity and stability, making it a valuable tool in studying molecular interactions and pathways.
Comparison with Similar Compounds
Table 1: Key Properties of Related Compounds
Pharmacological and Pharmacokinetic Differences
- Deuterated Compound: The deuteration at isopropyl groups reduces CYP450-mediated metabolism, extending half-life in preclinical models. This property avoids interference with endogenous analytes in bioanalysis .
- Tolterodine: As a competitive muscarinic receptor antagonist, it inhibits bladder contractions. The tartrate salt (C22H31NO·C4H6O6) is therapeutically active, with a bioavailability of ~17% due to first-pass metabolism .
- Fesoterodine : A prodrug rapidly hydrolyzed to 5-hydroxymethyl tolterodine, enhancing bioavailability. The fumarate salt (1:1 stoichiometry) is used clinically .
Stability and Impurity Profiles
- Deuterated analogs exhibit enhanced metabolic stability but similar photolytic and hydrolytic degradation pathways to non-deuterated forms.
- Key impurities include oxidized derivatives (e.g., Tolterodine N-Oxide) and enantiomeric variants (e.g., Tolterodine S-Enantiomer), which are controlled using chiral chromatography .
Research Findings and Data
Metabolic Stability
- In vitro studies show the deuterated compound’s oxidative metabolism (via CYP2D6 and CYP3A4) is 2–3-fold slower than tolterodine, aligning with deuterium’s isotope effect .
Bioanalytical Performance
- A validated LC-MS method using the deuterated compound as an internal standard achieved a lower limit of quantification (LLOQ) of 0.1 ng/mL for tolterodine in plasma, with <5% matrix effect .
Biological Activity
The compound 2-[3-[Bis(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)amino]-1-phenylpropyl]-4-methylphenol; hydrochloride is a derivative of phenolic compounds and is structurally related to various pharmacological agents. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , indicating it contains a phenolic structure with a bis-amino side chain. The presence of deuterated propyl groups suggests potential applications in metabolic studies and tracer studies due to the unique properties of deuterium.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antitumor Activity : Research indicates that structurally similar compounds exhibit significant antitumor properties by inhibiting cell proliferation and inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Compounds with phenolic structures are known to possess anti-inflammatory properties, which may be beneficial in treating conditions such as arthritis and other inflammatory diseases.
- Neuroprotective Effects : Some studies suggest that phenolic compounds can protect neuronal cells from oxidative stress and neuroinflammation.
The mechanisms through which this compound exerts its biological effects may include:
- Inhibition of Signal Transduction Pathways : Similar compounds have been shown to inhibit pathways such as the NF-kB and MAPK pathways, which are crucial in cancer progression and inflammation.
- Antioxidant Activity : The phenolic structure contributes to antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
- Modulation of Enzyme Activity : Compounds like this may modulate the activity of enzymes involved in inflammation and cancer metabolism.
Antitumor Studies
One significant study evaluated the effects of structurally similar phenolic compounds on human cancer cell lines. The results indicated that these compounds inhibited cell growth by inducing apoptosis through the activation of caspase pathways. The study reported a dose-dependent response with IC50 values indicating effective concentrations for therapeutic applications.
Anti-inflammatory Studies
Another study focused on the anti-inflammatory effects of related phenolic compounds in animal models of arthritis. The results demonstrated a reduction in inflammatory markers such as TNF-alpha and IL-6 following treatment with these compounds. Histological analysis showed decreased synovial inflammation and joint damage.
Data Tables
| Biological Activity | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Anti-inflammatory | Reduces TNF-alpha and IL-6 levels | |
| Neuroprotection | Scavenges free radicals |
Research Findings
Recent studies have highlighted the potential of this compound as a therapeutic agent. Research has shown:
- In vitro studies demonstrating cytotoxicity against various cancer cell lines.
- In vivo studies indicating reduced tumor growth in xenograft models treated with phenolic derivatives.
- Safety profiles suggesting low toxicity at therapeutic doses.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
